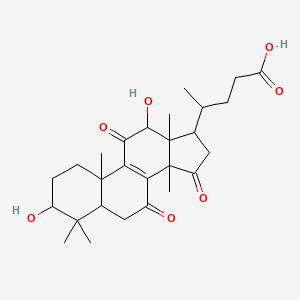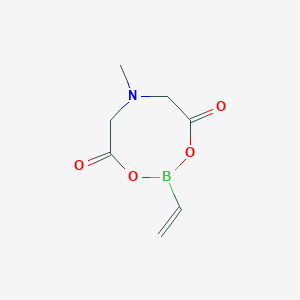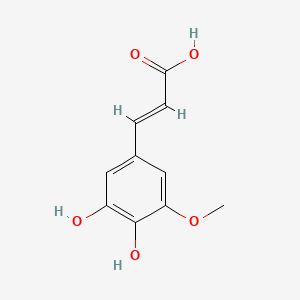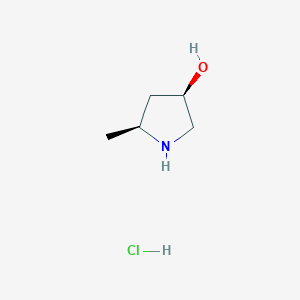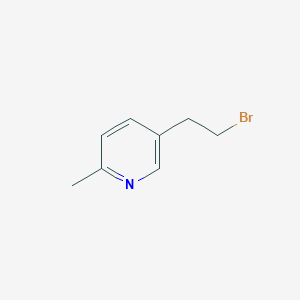
5-(2-Bromoethyl)-2-methylpyridine
Vue d'ensemble
Description
5-(2-Bromoethyl)-2-methylpyridine is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of alkylpyridines, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Suzuki Cross-Coupling Reactions
5-Bromo-2-methylpyridin-3-amine, a compound closely related to 5-(2-Bromoethyl)-2-methylpyridine, has been used in Suzuki cross-coupling reactions. These reactions facilitate the synthesis of novel pyridine derivatives, which can exhibit biological activities such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Negishi Cross-Coupling Strategy
The Negishi cross-coupling strategy, involving compounds like 5-Methyl-2,2′-bipyridine derived from 5-methylpyridine analogs, is another area where similar bromo-methylpyridine compounds are utilized. This strategy is significant in the synthesis of complex molecular structures (Smith et al., 2003).
Synthesis of 5-Arylamino-2-picolines
5-Bromo-2-methylpyridine is used in the synthesis of 5-arylamino-2-picolines. This process involves reactions with o-nitroaniline, leading to N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines, which have confirmed structures and corrected earlier literature reports (Peterson & Tolman, 1977).
DNA Replication Monitoring
Bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU), closely related to the bromo-methylpyridine group, is used in monitoring DNA replication. This compound is particularly utilized in stem cell research to detect small populations of neural stem cells in the mammalian brain (Schneider & d’Adda di Fagagna, 2012).
Photoinduced Amino-Imino Tautomerism
The photoinduced amino-imino tautomerism of 2-amino-5-methylpyridine, which shares structural similarity with 5-(2-Bromoethyl)-2-methylpyridine, is investigated using matrix-isolation infrared spectroscopy. This study is significant for understanding molecular behavior under UV irradiation and has implications in photochemistry (Akai et al., 2006).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid demonstrates a new electrochemical procedure, which could have implications for the development of green chemistry processes (Feng et al., 2010).
Propriétés
IUPAC Name |
5-(2-bromoethyl)-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDJTHLAWUGLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693391 | |
| Record name | 5-(2-Bromoethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1147893-28-4 | |
| Record name | 5-(2-Bromoethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)
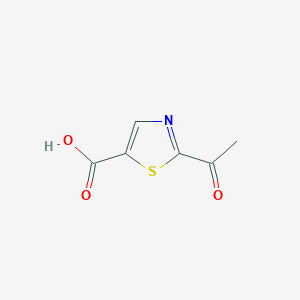
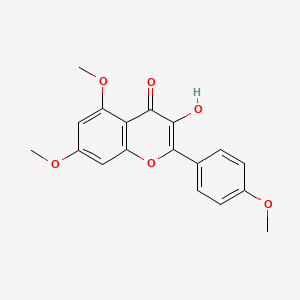
![4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3026766.png)
![methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B3026768.png)
![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)
